![molecular formula C12H14N2O7S B14000231 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid CAS No. 6632-21-9](/img/structure/B14000231.png)
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid is an organic compound with a complex structure that includes an acetamido group, a nitrophenyl group, and a methylsulfonyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 3-[(4-nitrophenyl)methylsulfonyl]propanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamido derivatives.
科学的研究の応用
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Acetamido-3-[(4-methylphenyl)methylsulfonyl]propanoic acid
- 2-Acetamido-3-[(4-chlorophenyl)methylsulfonyl]propanoic acid
- 2-Acetamido-3-[(4-fluorophenyl)methylsulfonyl]propanoic acid
Uniqueness
2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
6632-21-9 |
|---|---|
分子式 |
C12H14N2O7S |
分子量 |
330.32 g/mol |
IUPAC名 |
2-acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C12H14N2O7S/c1-8(15)13-11(12(16)17)7-22(20,21)6-9-2-4-10(5-3-9)14(18)19/h2-5,11H,6-7H2,1H3,(H,13,15)(H,16,17) |
InChIキー |
AVLDINKSQMNXPU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
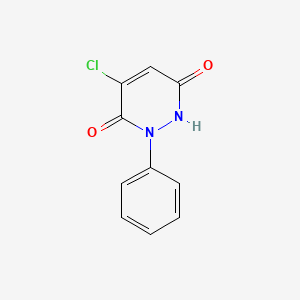
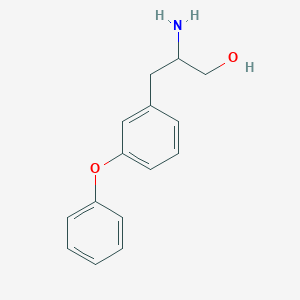
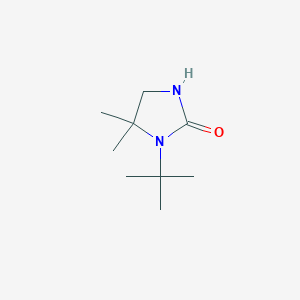
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
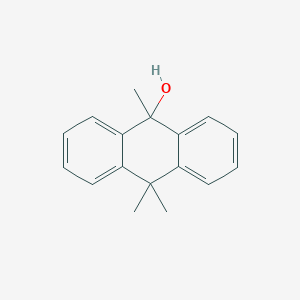
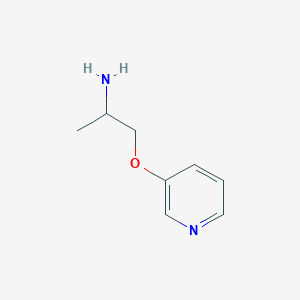
![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
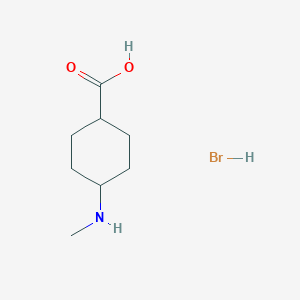
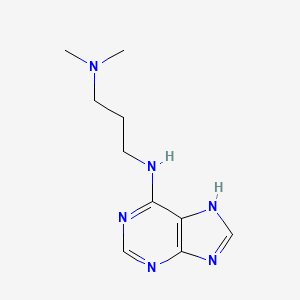
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
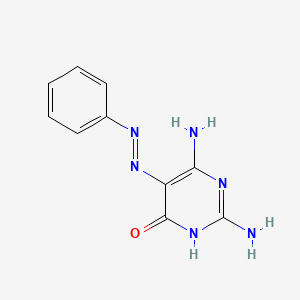
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
